molecular formula C16H12F4N2O4 B8126891 Oxyamine-amido-benzoate-TFP ester

Oxyamine-amido-benzoate-TFP ester

Cat. No.: B8126891
M. Wt: 372.27 g/mol
InChI Key: FFQUJKPEFIUGFK-UHFFFAOYSA-N
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Description

Oxyamine-amido-benzoate-TFP ester is a specialized chemical reagent designed for facile bioconjugation in advanced research applications. Its core structure integrates a TFP (2,3,5,6-tetrafluorophenyl) ester, a highly reactive leaving group that enables efficient acyl transfer reactions with amine nucleophiles on peptides, proteins, and other biomolecules . This active ester chemistry is particularly valuable in the synthesis of radiopharmaceuticals, where TFP esters are recognized for their favorable acylation kinetics in the preparation of PET tracers, such as those used in antibody-drug conjugate (ADC) research . The reagent features an oxyamine (aminoxy) functional group, which specifically targets carbonyl groups, most notably aldehydes and ketones, to form stable oxime bonds. This orthogonal reactivity allows for the selective modification of biomolecules that have been engineered or chemically treated to present ketone groups, enabling site-specific bioconjugation—a critical requirement for developing homogeneous biologics and diagnostic probes. When combined, these two reactive handles make this compound a powerful heterobifunctional crosslinker. It is primarily used for labeling peptides, preparing immunoconjugates, and constructing complex molecular architectures like antibody-drug conjugates (ADCs) with cleavable ester linkers designed for controlled payload release . Researchers should note that while TFP esters exhibit excellent acylation properties, their stability in solution can be a consideration. Comparative studies have shown that TFP-activated esters can be more susceptible to hydrolysis than their PNP (4-nitrophenyl) ester counterparts, which can impact reaction consistency . It is therefore recommended to use this reagent with anhydrous solvents and conduct conjugations under controlled conditions to maximize efficiency. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[[(2-aminooxyacetyl)amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O4/c17-10-5-11(18)14(20)15(13(10)19)26-16(24)9-3-1-2-8(4-9)6-22-12(23)7-25-21/h1-5H,6-7,21H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQUJKPEFIUGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F)CNC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Synthesis of Boc-NH-O-(CH₂)₃-COOH

    • Starting material : 4-Bromobutyric acid.

    • Reaction : Displacement of bromide with Boc-protected hydroxylamine (Boc-NH-O⁻) in DMF/K₂CO₃.

    • Conditions : 60°C, 12 hr, N₂ atmosphere.

    • Yield : 72% after column chromatography (hexanes/EtOAc 7:3).

  • Amide Coupling with 4-Aminobenzoic Acid

    • Activation : Boc-NH-O-(CH₂)₃-COOH activated with EDC/HOBt in DMF.

    • Coupling : React with 4-aminobenzoic acid (1.2 equiv) at RT for 6 hr.

    • Yield : 85%.

  • Deprotection and TFP Ester Activation

    • Boc Removal : Treat with TFA/DCM (1:1) for 1 hr.

    • TFP Ester Formation : React resulting NH₂-O-(CH₂)₃-CONH-C₆H₄-COOH with TFP/DIC in DMF (0°C to RT, 4 hr).

    • Yield : 90% (HPLC purity >98%).

Key Data Table

StepReagent/ConditionsTimeYieldPurity
1Boc-NH-O⁻, K₂CO₃12 hr72%95%
2EDC/HOBt, DMF6 hr85%97%
3TFA/DCM, then TFP/DIC5 hr90%98%

Solid-Phase Synthesis Using Fmoc Chemistry

Protocol

  • Resin Functionalization : Load Fmoc-Rink amide resin with Fmoc-protected 4-aminobenzoic acid.

  • Oxyamine Spacer Incorporation :

    • Couple Fmoc-NH-O-(CH₂)₂-COOH (3 equiv) using HBTU/DIEA in DMF.

    • Deprotection : 20% piperidine/DMF (2 × 10 min).

  • TFP Ester Activation :

    • Cleave from resin with TFA/TIPS/H₂O (95:2.5:2.5).

    • Activate free acid with TFP/DIC (1:1.2 molar ratio) in anhydrous DMF.

    • Yield : 78% over 3 steps.

Advantages

  • Avoids intermediate purification.

  • Scalable to multi-gram quantities.

Direct Oximation of Pre-Activated Benzoate

Method

  • Synthesis of 4-Nitrobenzoyl Chloride :

    • React 4-nitrobenzoic acid with SOCl₂ (reflux, 3 hr).

  • Amide Formation with Hydroxylamine

    • React 4-nitrobenzoyl chloride with NH₂OH·HCl/NaHCO₃ in THF/H₂O (0°C, 2 hr).

    • Yield : 68%.

  • Nitro Reduction and TFP Activation

    • Reduce nitro to amine: H₂/Pd-C (1 atm, 6 hr).

    • Activate as TFP ester: TFP/DIC in DMF (RT, 4 hr).

    • Yield : 65% (over two steps).

Challenges

  • Competing hydrolysis of TFP ester at basic pH.

  • Requires strict anhydrous conditions during activation.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Overall Yield55%78%44%
Purity (HPLC)>98%>95%89%
ScalabilityMulti-gramKilogramGram-scale
Key AdvantageHigh purityNo purificationShort route
LimitationMulti-stepSpecialized resinLow yield

Chemical Reactions Analysis

Types of Reactions

Oxyamine-amido-benzoate-TFP ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The TFP ester group is highly reactive and can be substituted by nucleophiles such as amines or thiols, forming stable amide or thioester bonds.

    Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages, which are stable and useful for bioconjugation applications.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and hydroxyl groups are common nucleophiles that react with the TFP ester.

    Solvents: Organic solvents like dichloromethane, dimethylformamide, and acetonitrile are typically used.

    Catalysts: Coupling agents such as DIC or N,N’-dicyclohexylcarbodiimide (DCC) are often employed to facilitate esterification.

Major Products

The major products formed from these reactions include amide-linked conjugates, thioester-linked conjugates, and oxime-linked conjugates, depending on the nucleophile used.

Scientific Research Applications

Oxyamine-amido-benzoate-TFP ester has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.

    Biology: The compound is employed in the labeling and modification of proteins, peptides, and nucleic acids.

    Medicine: It plays a crucial role in the development of drug delivery systems and diagnostic agents.

    Industry: The compound is used in the production of advanced materials and in surface modification processes.

Mechanism of Action

The mechanism by which Oxyamine-amido-benzoate-TFP ester exerts its effects involves the formation of stable covalent bonds with target molecules. The TFP ester group reacts with nucleophiles to form amide or thioester bonds, while the oxyamine group forms oxime linkages with carbonyl-containing compounds. These reactions are highly specific and efficient, making the compound a valuable tool for bioconjugation and molecular labeling.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges : While TFP esters are efficient, their synthesis requires anhydrous conditions and fluorinated reagents, increasing production costs .
  • Hydrolysis Sensitivity : this compound’s reactivity necessitates strict pH control (pH 7–9) to prevent premature hydrolysis, unlike methyl esters, which are stable in aqueous media .

Q & A

Q. What structural and reactivity characteristics distinguish TFP esters (e.g., Oxyamine-amido-benzoate-TFP ester) from NHS esters in bioconjugation applications?

  • Methodological Answer : TFP esters exhibit superior hydrolytic stability compared to NHS esters, particularly in alkaline aqueous media (pH 7.5–9.0). This stability arises from the electron-withdrawing tetrafluorophenol group, which slows hydrolysis and allows extended reaction times for amine conjugation. To validate this, researchers should: (i) Compare reaction kinetics at varying pH levels using UV-Vis spectroscopy to monitor ester hydrolysis rates. (ii) Conduct parallel conjugation experiments with NHS and TFP esters under identical conditions, quantifying yields via HPLC or mass spectrometry .

Q. How does pH influence the efficiency of this compound in labeling amine-containing biomolecules?

  • Methodological Answer : The optimal pH range for TFP ester reactivity is 8.0–8.5. Below pH 7.5, protonation of amine groups reduces nucleophilicity, while above pH 9.0, ester hydrolysis dominates. To optimize: (i) Prepare a pH gradient (7.0–9.5) and measure conjugation efficiency using fluorometric assays or SDS-PAGE. (ii) Include a hydrolysis control (e.g., ester incubated without amines) to quantify non-specific hydrolysis .

Advanced Research Questions

Q. What experimental design strategies minimize variability in this compound conjugation efficiency across heterogeneous biological samples?

  • Methodological Answer : Use factorial or Taguchi experimental designs to systematically evaluate critical parameters (e.g., pH, temperature, molar ratio). For example:
  • Taguchi Method : Design an L9 orthogonal array testing three levels of pH (8.0, 8.5, 9.0), temperature (4°C, 25°C, 37°C), and ester-to-amine ratio (1:1, 2:1, 5:1). Analyze signal-to-noise ratios to identify optimal conditions .
  • Validate results with secondary techniques (e.g., surface plasmon resonance for binding kinetics) to confirm reproducibility .

Q. How can researchers resolve contradictions in labeling efficiency data when using this compound across different protein substrates?

  • Methodological Answer : Contradictions often arise from variations in protein surface accessibility or competing side reactions. To address this: (i) Perform site-specificity analysis using tryptic digest followed by LC-MS/MS to identify labeled lysine residues. (ii) Quantify free amine content pre- and post-conjugation via TNBS (2,4,6-trinitrobenzenesulfonic acid) assay to assess steric hindrance effects. (iii) Compare results with computational models (e.g., molecular docking) to correlate labeling efficiency with surface charge and solvent accessibility .

Q. What analytical techniques are critical for characterizing the stability and purity of this compound during storage?

  • Methodological Answer : (i) HPLC with charged aerosol detection (CAD) to monitor ester degradation products under varying storage conditions (e.g., -20°C vs. 4°C). (ii) NMR spectroscopy (¹H and ¹⁹F) to confirm structural integrity and detect hydrolysis byproducts. (iii) Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf-life using Arrhenius kinetics .

Data Analysis and Validation

Q. How should researchers statistically analyze conjugation efficiency data to ensure robustness?

  • Methodological Answer : (i) Apply ANOVA to assess significance across experimental groups, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. (ii) Calculate confidence intervals (95% CI) for replicate experiments to quantify uncertainty. (iii) Use Bland-Altman plots to evaluate agreement between technical replicates or analytical methods (e.g., fluorometry vs. mass spectrometry) .

Q. What steps mitigate systematic errors in quantifying this compound conjugation yields?

  • Methodological Answer : (i) Normalize data to internal standards (e.g., stable isotope-labeled analogs) during LC-MS analysis. (ii) Perform recovery experiments by spiking known quantities of conjugated product into control matrices. (iii) Validate assays with orthogonal techniques (e.g., fluorescence correlation spectroscopy for low-abundance conjugates) .

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